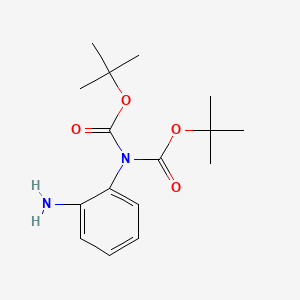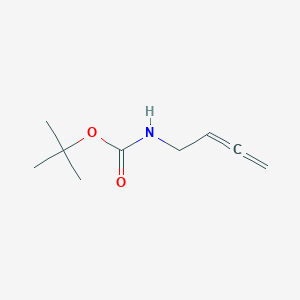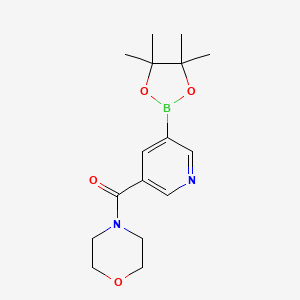
Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanone
Overview
Description
Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanone, also known as MM, is a synthetic compound that has been used in scientific research for a number of years. It is a small molecule with a molecular weight of about 160 Da and is composed of a five-membered morpholine ring and a pyridine ring. MM has been used as a tool for gene silencing, drug delivery, and other applications in laboratory experiments.
Scientific Research Applications
Synthesis and Structural Analysis
Morpholino derivatives, including compounds similar to the specified Morpholino, are significant for their roles in various synthesis processes and structural analyses. Huang et al. (2021) explored the synthesis of boric acid ester intermediates, focusing on the structural confirmation using various spectroscopic techniques and X-ray diffraction. These compounds play a critical role in the understanding of molecular structures and physicochemical properties, as demonstrated through density functional theory (DFT) studies (Huang et al., 2021).
Application in Antiproliferative Activity
Prasad et al. (2018) synthesized a compound with a morpholino structure, which was evaluated for antiproliferative activity. This research signifies the potential application of Morpholino derivatives in the development of new therapeutic agents, particularly in oncology (Prasad et al., 2018).
Development of Pharmaceutical Agents
The synthesis of Morpholino derivatives can contribute to the development of pharmaceutical agents. Wang et al. (2017) demonstrated this through the synthesis of a potential PET agent for imaging in Parkinson's disease, using Morpholino compounds as intermediates (Wang et al., 2017).
Investigating Molecular Interactions
Chumachenko et al. (2014) synthesized Morpholino-1,3-oxazole-4-carbonitriles and studied their interactions with hydrazine hydrate. This research is crucial in understanding the molecular interactions and potential applications of Morpholino derivatives in chemical synthesis (Chumachenko et al., 2014).
Exploration of Biological Activities
Research has also been conducted on the synthesis of Morpholino derivatives and their potential biological activities. Tang et al. (2018) synthesized a Morpholino compound and tested its antitumor activity, highlighting the relevance of these compounds in medicinal chemistry (Tang et al., 2018).
Metabolism and Degradation Studies
The metabolism and degradation of Morpholino compounds have been studied to understand their stability and transformation in biological systems. Varynskyi et al. (2019) conducted a force degradation study of a Morpholino compound, which is essential for the development of pharmaceuticals and ensuring their safety and efficacy (Varynskyi et al., 2019).
properties
IUPAC Name |
morpholin-4-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O4/c1-15(2)16(3,4)23-17(22-15)13-9-12(10-18-11-13)14(20)19-5-7-21-8-6-19/h9-11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAOXNVWSKRLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585972 | |
| Record name | (Morpholin-4-yl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanone | |
CAS RN |
1073371-92-2 | |
| Record name | (Morpholin-4-yl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B1591538.png)
![Stannane, dioctylbis[(1-oxoneodecyl)oxy]-](/img/structure/B1591540.png)



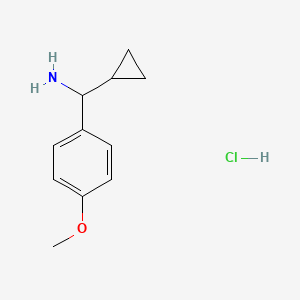
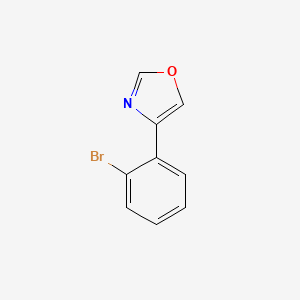
![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate](/img/structure/B1591550.png)
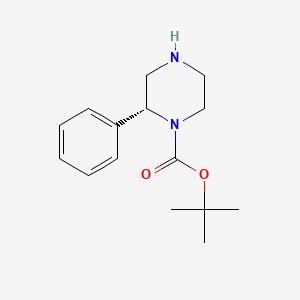
![7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1591553.png)
